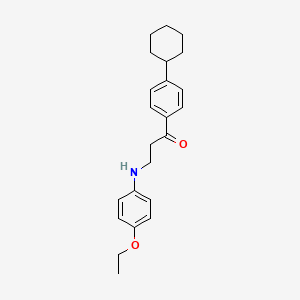
1-(4-Cyclohexylphenyl)-3-(4-ethoxyanilino)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves Michael-Aldol condensation reactions, as seen in the preparation of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate . Additionally, the use of radical addition for the introduction of acyl units, as demonstrated with cyano(ethoxycarbonothioylthio)methyl benzoate, could potentially be applied to the synthesis of the target compound . The acetylation of hydroxy groups to form esters, as in the synthesis of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, is another relevant method that could be adapted for the synthesis of "1-(4-Cyclohexylphenyl)-3-(4-ethoxyanilino)-1-propanone" .
Molecular Structure Analysis
The molecular structures of related compounds have been determined using X-ray diffraction analysis, revealing details such as chair conformations of cyclohexanone rings and the spatial arrangement of substituents . These studies provide a foundation for predicting the molecular structure of "this compound," which likely features similar cyclohexanone conformations and substituent orientations.
Chemical Reactions Analysis
The papers describe various chemical reactions, including the formation of dimers through [3+3]- and [4+2]-cycloadditions of vinylogous ketones . Such reactions could be relevant to the chemical behavior of "this compound" under certain conditions. The reactivity of the compound could also be influenced by the presence of electrophilic sites, as indicated by the global electrophilicity index of a related molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic techniques and computational methods. Hydrogen bonding interactions, as well as intramolecular conjugative and hyperconjugative interactions, play a significant role in the stability and reactivity of these molecules . These findings can be extrapolated to infer the physical and chemical properties of "this compound," which may exhibit similar intermolecular and intramolecular interactions.
Scientific Research Applications
Asymmetric Synthesis
1-(4-Cyclohexylphenyl)-3-(4-ethoxyanilino)-1-propanone may find application in asymmetric synthesis. For instance, the asymmetric synthesis of related compounds like (S)-3-chloro-1-phenyl-1-propanol, which is used as a chiral intermediate in antidepressant drug synthesis, has been achieved using various microbial reductases (Choi et al., 2010).
Organic Synthesis
This compound could potentially be involved in the synthesis of organophosphorus compounds. For example, phenylhydrazones of methylketones have been used to synthesize related structures such as δ5-1,2,3-diazaphospholines and indoles (El‐Barbary & Lawesson, 1981).
Glycoside Synthesis
In glycoside synthesis, compounds like this compound could be utilized. An example is the synthesis of monoaryl and cyclohexenone glycosides from needles of Pinus sylvestris (Andersson & Lundgren, 1988).
Oxidative Aromatization
In oxidative aromatization studies, related compounds like 2-cyclohexen-1-one derivatives have been used, which could imply potential applications for this compound in similar reactions (Horiuchi et al., 1991).
Reactivity Studies
The compound's reactivity can be studied in different contexts. For instance, the reactivity of isocoumarins and their reactions with nucleophilic reagents might provide insights relevant to this compound (Yamato et al., 1980).
Electron-Transfer Reactions
This compound could be involved in electron-transfer reactions, as seen in studies of similar compounds like trans-1-(4-cyanophenyl)-3-phenyl-2,3-epoxy-1-propanone and its reaction with various electron donors (Hasegawa et al., 1997).
Crystal Structure Analysis
Crystal structure analysis of similar compounds, like 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, could be relevant for understanding the structural aspects of this compound (Mantelingu et al., 2007).
Metabolism Studies
Metabolism studies of related compounds, such as 1-(4-hydroxy-3-methoxyphenyl)-2-propanone in rats, might provide insights into the metabolic pathways of this compound (Jodynis-Liebert, 1993).
Photolysis Studies
The compound could be relevant in photolysis studies. For example, the photolysis of hydroxy alkylphenones and their derivatives might provide insights into the photolytic behavior of this compound (Eichler et al., 1980).
Enantioselective Addition Studies
Enantioselective addition of diethylzinc to aldehydes catalyzed by related compounds might provide a basis for understanding the catalytic capabilities of this compound in similar reactions (Asami et al., 2015).
properties
IUPAC Name |
1-(4-cyclohexylphenyl)-3-(4-ethoxyanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c1-2-26-22-14-12-21(13-15-22)24-17-16-23(25)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h8-15,18,24H,2-7,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEMFOVAYIMVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


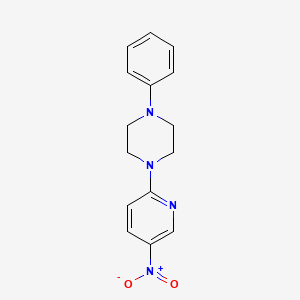
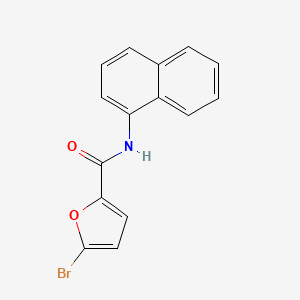
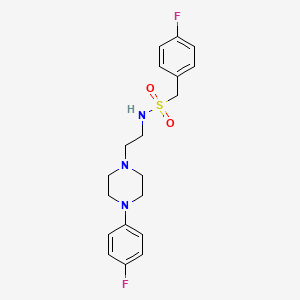
![N-(4-bromo-2-fluorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2558761.png)
![4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2558764.png)
![3-(2-methoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558765.png)

![6-(3-Ethoxypropyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2558768.png)
![2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2558769.png)
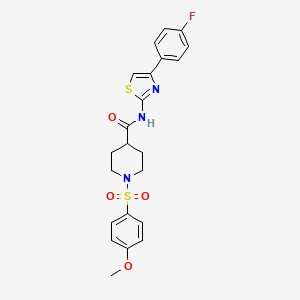
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methylamine](/img/structure/B2558772.png)
![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2558775.png)
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B2558776.png)